molecular formula C19H17N3O4 B2991287 (E)-3-(5-(4-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile CAS No. 303775-14-6

(E)-3-(5-(4-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile

Cat. No.: B2991287
CAS No.: 303775-14-6
M. Wt: 351.362
InChI Key: INERQYJGKZBWEJ-NTCAYCPXSA-N
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Description

(E)-3-(5-(4-Nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a nitro-substituted phenyl group attached to a furan ring, conjugated with a piperidine-carbonyl moiety. The compound’s design combines electron-withdrawing (nitrophenyl, acrylonitrile) and electron-donating (piperidine) groups, which may influence its electronic, photophysical, and bioactivity profiles .

Properties

IUPAC Name

(E)-3-[5-(4-nitrophenyl)furan-2-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c20-13-15(19(23)21-10-2-1-3-11-21)12-17-8-9-18(26-17)14-4-6-16(7-5-14)22(24)25/h4-9,12H,1-3,10-11H2/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INERQYJGKZBWEJ-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(5-(4-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article discusses its chemical properties, biological activities, and relevant studies that highlight its pharmacological potential.

  • Chemical Formula : C17H16N2O5
  • Molecular Weight : 316.32 g/mol
  • CAS Number : 1262430-90-9
  • Structural Characteristics : The compound features a furan ring, a nitrophenyl group, and a piperidine moiety, which are significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : Studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, acrylonitrile derivatives have shown to induce apoptosis through the inhibition of anti-apoptotic proteins .
  • Antioxidant Activity : The presence of the nitrophenyl group is known to enhance antioxidant properties, which can mitigate oxidative stress in cells .
  • Inhibition of Tubulin Polymerization : Some related compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityIC50 values ranging from 193.93 µg/mL to >371 µg/mL against various cancer cell lines
Apoptosis InductionEnhanced apoptotic action via inhibition of anti-apoptotic proteins
Antioxidant ActivitySignificant reduction in reactive oxygen species (ROS) levels
Inhibition of Tubulin PolymerizationInduced G2/M phase arrest in cancer cells

Case Studies and Research Findings

  • Cytotoxic Effects on Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of this compound against several human cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer). The compound demonstrated significant cytotoxicity with an IC50 value notably lower than the control drug, indicating potential as an anticancer agent .
  • Mechanistic Insights :
    • Research into the mechanism revealed that the compound induces apoptosis by modulating the expression of key proteins involved in cell survival and death pathways. This was evidenced by the downregulation of Bcl-2 and upregulation of Bax proteins in treated cells .
  • Comparative Studies :
    • Comparative studies with other acrylonitrile derivatives showed that this compound exhibited superior activity against certain cancer types, suggesting that structural modifications play a crucial role in enhancing biological efficacy .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
(E)-2-(1H-Indole-3-ylcarbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile (3g) Indole-3-carbonyl group 74 323–325 IR: 2211 cm⁻¹ (CN), 1684 cm⁻¹ (C=O)
(E)-2-(Benzothiazol-2-yl)-3-[5-(4-nitrophenyl)furan-2-yl]acrylonitrile Benzothiazole group 240–242 1H NMR: δ 7.76 (dd, J=0.9 Hz), 8.14 (s)
3-Benzyl-2-{(E)-2-[5-(4-nitrophenyl)furan-2-yl]vinyl}-1,3-benzothiazolium bromide (7c) Benzothiazolium bromide, vinyl linker 64 235–240 UV: λmax ~400 nm (nitrophenyl absorption)
(E)-3-(5-(1,4-dioxonaphthalen-2-yl)furan-2-yl)-2-(octahydro-isoindole-2-carbonyl)acrylonitrile (5f) Naphthoquinone-furan, isoindole-carbonyl HRMS: [M+H]+ 458.2084 (calc. 458.2074)
(E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile Thiazole, dimethoxyphenyl MDL: MFCD01245034

Key Comparative Findings

Electronic and Spectral Properties

  • Nitrophenyl Impact : The 4-nitrophenyl group in the target compound and analogs (e.g., 3g, 7c) enhances electron-withdrawing effects, as evidenced by IR peaks for CN (~2211 cm⁻¹) and C=O (~1684 cm⁻¹) . Comparatively, chloro-substituted analogs (e.g., 3h) show reduced electron withdrawal, reflected in lower melting points (278–280°C vs. 323–325°C for 3g) .
  • Thiazole-containing derivatives (e.g., ) exhibit further electronic diversification due to sulfur’s polarizability.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (E)-3-(5-(4-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile?

  • Methodology : Microwave-assisted Knoevenagel condensation is effective, as demonstrated in the synthesis of analogous acrylonitriles. For example, (E)-2-(1H-Indole-3-ylcarbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile was synthesized in 74% yield under microwave irradiation, with characterization via IR (CN stretch at ~2211 cm⁻¹) and HRMS (m/z 383.0906 [M⁺]) . Optimization includes solvent choice (absolute ethanol), temperature control, and catalyst screening.

Q. How is structural confirmation achieved for this compound?

  • Methodology : Multi-modal spectroscopy:

  • IR Spectroscopy : Identifies functional groups (e.g., nitrile at ~2246 cm⁻¹, carbonyl at ~1684 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves substituent environments (e.g., furan protons at δ 6.5–7.5 ppm, nitrophenyl aromatic signals at δ 8.1–8.3 ppm) .
  • HRMS : Validates molecular mass (e.g., [M⁺] at m/z 383.0906) .

Q. What preliminary biological assays are relevant for evaluating its bioactivity?

  • Methodology : Cytotoxicity assays (e.g., MTT protocol ) screen for anticancer potential. For structurally related compounds, IC₅₀ values against cancer cell lines (e.g., HepG2, MCF-7) are reported, with SAR insights linking nitrophenyl groups to enhanced activity .

Advanced Research Questions

Q. How does the nitrophenyl moiety influence electronic properties and binding interactions?

  • Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and electrostatic potential maps. For furan-acrylonitrile hybrids, the nitrophenyl group reduces the LUMO energy (~3.5 eV), enhancing electrophilicity and dienophile reactivity in Diels-Alder reactions . Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins like NS2B/NS3 protease, where nitrophenyl may engage in π-π stacking .

Q. How to resolve contradictions in bioassay data across different studies?

  • Methodology : Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell viability ). For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time). Meta-analysis of dose-response curves and statistical rigor (e.g., Grubbs' test for outliers) improves reliability .

Q. What structural modifications enhance selectivity for viral proteases (e.g., Dengue/Zika NS2B/NS3)?

  • Methodology : Fragment-based design:

  • Replace piperidine with pyrrolidine to assess steric effects on binding .
  • Introduce electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring to modulate potency (e.g., (E)-3-(5-(3,4-dichlorophenyl)furan-2-yl) analog showed 3-fold higher inhibition than parent compound ).
  • Use SPR (Surface Plasmon Resonance) to quantify binding kinetics (Kd, kon/koff) .

Q. How to optimize reaction yields in large-scale synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Vary parameters (e.g., microwave power, solvent ratio) to identify critical factors .
  • Continuous Flow Chemistry : Reduces side reactions in acrylonitrile formation, improving scalability .
  • Purification : Flash chromatography (hexane:EtOAc gradients) or recrystallization (DCM/MeOH) enhances purity >95% .

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